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Compound of Interest

Compound Name: 2-Chloro-5-iodoquinazolin-4-amine
CAS No.: 1107694-85-8
Cat. No.: B1387792
Get Quote
. J

A Dual-Functionalized Scaffold for Next-Generation

Kinase Inhibitor Discovery[1]

CAS Number: 1107694-85-8 Chemical Name: 2-Chloro-5-iodoquinazolin-4-amine Molecular
Formula: CsHsCIINs Molecular Weight: 305.50 g/mol

Executive Summary

2-Chloro-5-iodoquinazolin-4-amine is a specialized heterocyclic intermediate designed for
the synthesis of Type | and Type Il kinase inhibitors. Unlike the commaoditized 6- or 7-
substituted quinazolines (found in first-generation EGFR inhibitors like Gefitinib), this 5-iodo
variant offers a unique vector for extending ligands into the kinase "solvent front" or "back
pocket" regions.

Its structural logic is defined by orthogonal reactivity:

e C-4 Amine: Establishes the critical hydrogen bond donor/acceptor motif with the kinase hinge
region (typically Met793 in EGFR or equivalent).
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e C-5 lodine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira) to introduce steric bulk or solubilizing groups.

e C-2 Chlorine: A latent electrophile for late-stage nucleophilic aromatic substitution (SnAr) to
tune pharmacokinetic (ADME) properties.

Physicochemical Properties

Data aggregated from predicted models and structural analogs.[1][2]

Property Value Technical Note

Light-sensitive due to C-I

Appearance Off-white to pale yellow solid
bond.
) ) High lattice energy typical of
Melting Point >200°C (Decomposes) i ) ]
amino-quinazolines.
Poor solubility in
Solubility DMSO (>50 mM), DMF water/alcohols; requires polar
aprotic solvents.
) Protonation at N-1 activates C-
pKa (Predicted) ~3.8 (N-1), ~10.5 (NH2) N
2 for nucleophilic attack.
Hygroscopic and light-
Storage 2-8°C, Inert Atmosphere sensitive. Store under

Argon/Nitrogen.

Biological Applications & Mechanism
The "Scaffold Logic" in Drug Design

This molecule addresses a specific bottleneck in medicinal chemistry: selectivity. Standard
quinazolines often suffer from promiscuity across the kinome.

e Mechanism: The quinazoline core mimics the adenine ring of ATP. The C-4 amino group
forms a hydrogen bond with the hinge region backbone.
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e The 5-Position Advantage: Substitution at the 5-position (via the iodine handle) projects
substituents towards the gatekeeper residue or the solvent front. This vector is underutilized
compared to the 6/7 positions, offering a pathway to design inhibitors active against drug-
resistant mutants (e.g., EGFR T790M).

o Target Classes:

o Src/Abl Kinases: 5-substituted quinazolines have shown potency in dual Src/Abl inhibition.

[3]
o PI3K Isoforms: The steric bulk at C-5 can induce selectivity for lipid kinases.

Synthetic Routes & Experimental Protocols
A. Retrosynthetic Analysis

The synthesis relies on the differential electrophilicity of the quinazoline ring. The C-4 position
is significantly more reactive toward nucleophiles than C-2, allowing for regioselective
amination.

B. Synthesis Workflow (Recommended)

Precursor: 2,4-Dichloro-5-iodoquinazoline
o Regioselective Amination (C-4 Functionalization):
o Reagents: 7N Ammonia in Methanol (or THF).
o Conditions: 0°C to Room Temperature, 2-4 hours.

o Mechanism:[3][4][5][6] The C-4 carbon is activated by the adjacent nitrogen atoms.
Ammonia attacks C-4 preferentially over C-2 (Selectivity >20:1).

o Protocol: Dissolve 2,4-dichloro-5-iodoquinazoline in dry THF. Add 7N NHs/MeOH dropwise
at 0°C. Monitor by LCMS for mono-substitution (Mass: 305.5).

o Purification:
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o Precipitate the product by adding water. Filter and wash with cold ether to remove
regioisomers.

C. Visualization: Scaffold Logic & Synthesis

C-5 lodine:
Suzuki/Sonogashira Coupling
(Diversity Vector)
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Hinge Binding
(Pharmacophore)

Click to download full resolution via product page

Figure 1: Synthetic pathway and orthogonal functionalization logic of the scaffold.
Handling & Safety (E-E-A-T)
Warning: This compound contains a reactive alkyl halide-like motif and an aromatic amine.
» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
» Self-Validating Safety Protocol:

o TLC Monitoring: Use UV (254 nm). The iodine atom provides strong quenching.

o Quenching: Treat waste with sodium thiosulfate if free iodine is suspected (though C-I is
stable under ambient conditions).

o Solubility Check: Before biological assay, ensure complete dissolution in DMSO by
vortexing. Precipitates will cause false negatives in kinase assays.

Supply Chain & Sourcing
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Due to its specialized nature, this compound is typically "Make-to-Order" or stocked in milligram
guantities by research-focused vendors.

Verified Suppliers:

o Arctom Scientific: Specializes in halogenated heterocycles.
o Alchem Pharmtech: Offers catalog quantities (1g - 109).

o Chemenu: Sourcing aggregator for custom synthesis.

Purity Requirement: For High-Throughput Screening (HTS), ensure >98% purity (HPLC) to
avoid false positives from highly reactive di-chloro precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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